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Compound of Interest

Compound Name:
2-Chloro-6-methylquinoline-3-

carbaldehyde

Cat. No.: B1581043 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-methylquinoline-3-carbaldehyde: Synthesis,

Structure, and Synthetic Applications

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-methylquinoline-3-
carbaldehyde, a pivotal heterocyclic building block in modern organic synthesis and medicinal

chemistry. Tailored for researchers, scientists, and professionals in drug development, this

document delves into the compound's core characteristics, synthesis, chemical reactivity, and

its significant role in the creation of novel functional molecules.

Core Compound Identification and Properties
2-Chloro-6-methylquinoline-3-carbaldehyde is a substituted quinoline derivative that has

garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a

reactive aldehyde group and a displaceable chlorine atom on the quinoline core, makes it a

valuable precursor for a wide array of more complex heterocyclic systems.[2][3]

The fundamental physicochemical properties of this compound are summarized in the table

below, providing essential data for laboratory use.
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Property Value Source(s)

CAS Number 73568-27-1 [1][4]

Molecular Formula C₁₁H₈ClNO [4][5]

Molecular Weight 205.64 g/mol [1][4]

IUPAC Name
2-chloro-6-methylquinoline-3-

carbaldehyde
[4]

Synonyms

2-chloro-6-methyl-3-

quinolinecarbaldehyde, 2-

Chloro-3-formyl-6-

methylquinoline

[1]

Appearance Cream-colored solid [1]

Melting Point 120-125 °C (lit.)

Purity Typically ≥96-97% (HPLC) [1]

InChI Key
FSLNYYZJXMGKHK-

UHFFFAOYSA-N

SMILES Cc1ccc2nc(Cl)c(C=O)cc2c1 [6]

Molecular Structure and Crystallography
The molecular architecture of 2-Chloro-6-methylquinoline-3-carbaldehyde is defined by a

fused bicyclic system consisting of a benzene ring and a pyridine ring, forming the quinoline

core. Key substituents include a methyl group at the 6-position, a chlorine atom at the 2-

position, and a carbaldehyde (formyl) group at the 3-position.

Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional

structure.[5][7] The quinolinyl fused-ring system is nearly planar, with a root-mean-square

(r.m.s.) deviation of just 0.013 Å.[5][7][8] The formyl group is slightly twisted out of this plane,

with a reported C—C—C—O torsion angle of 13.5 (4)°.[5][7][8] This structural rigidity and

defined geometry are crucial for its role as a scaffold in designing targeted bioactive molecules.
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Synthesis via Vilsmeier-Haack Reaction
The most prominent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is

the Vilsmeier-Haack reaction.[5][9][10] This reaction utilizes a Vilsmeier reagent, typically

formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-

dimethylformamide (DMF), to achieve cyclization and formylation of an appropriate acetanilide

precursor in a one-pot process.[10][11]

The causality behind this choice of reaction is its high efficiency and atom economy in

constructing the bicyclic quinoline system with the desired functionalities already in place. The

electron-rich acetanilide undergoes electrophilic substitution by the Vilsmeier reagent, leading

to cyclization and subsequent formation of the chloroquinoline carbaldehyde upon workup.[9]
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Vilsmeier Reagent Formation

Main Synthetic Pathway

POCl₃
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2-Chloro-6-methylquinoline-
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Caption: Vilsmeier-Haack synthesis workflow for the target compound. (Within 100 characters)

Experimental Protocol: Synthesis of 2-Chloro-6-
methylquinoline-3-carbaldehyde
The following protocol is adapted from established literature procedures.[5] It is a self-validating

system where successful synthesis can be confirmed by melting point analysis and
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spectroscopic methods.

Materials:

N-(4-tolyl)acetamide

Phosphorus oxychloride (POCl₃)

N,N-dimethylformamide (DMF)

Petroleum ether

Ethyl acetate

Crushed ice

Procedure:

Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride

(POCl₃, 70 mmol) to N,N-dimethylformamide (DMF, 30 mmol) at 273 K (0 °C) with stirring.

This exothermic reaction forms the Vilsmeier-Haack adduct.

Reaction with Acetanilide: Add N-(4-tolyl)acetamide (10 mmol) to the prepared Vilsmeier

reagent.

Heating: Heat the reaction mixture at 353 K (80 °C) for approximately 15 hours. The

progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10]

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed

ice. A precipitate will form.

Isolation: Collect the solid product by filtration and wash it with cold water. Dry the collected

white/cream-colored solid.[5]

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as a petroleum ether/ethyl acetate mixture, to yield the final product.[5]

Chemical Reactivity and Synthetic Utility
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2-Chloro-6-methylquinoline-3-carbaldehyde is a bifunctional molecule, with reactivity

centered at the C2-chloro and C3-aldehyde positions. This dual reactivity makes it an

exceptionally valuable precursor for constructing fused and binary heterocyclic systems.[2][3]

[12]

Reactions at the Aldehyde Group: The formyl group readily undergoes condensation

reactions with various nucleophiles. For instance, it reacts with primary amines or hydrazines

to form Schiff bases or hydrazones, respectively.[2][10] It can also participate in

multicomponent reactions, reacting with active methylene compounds and amines to build

complex molecular scaffolds in a single step.[2]

Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to

nucleophilic substitution, allowing for the introduction of various functional groups (e.g.,

amines, alkynes) onto the quinoline ring.[2]

Combined Reactivity: Many synthetic strategies utilize both reactive sites. For example, a

condensation reaction at the aldehyde group can be followed by an intramolecular

cyclization involving displacement of the C2-chloro group to form fused ring systems like

pyrazolo[3,4-b]quinolines.[2]
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Caption: Reactivity hubs of 2-Chloro-6-methylquinoline-3-carbaldehyde. (Within 100
characters)

Applications in Drug Discovery and Materials
Science
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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many

natural products and synthetic drugs.[12][13] 2-Chloro-6-methylquinoline-3-carbaldehyde
serves as a key starting material for derivatives with a wide spectrum of biological activities.

Pharmaceuticals: It is a building block for compounds investigated for anti-cancer, anti-

inflammatory, antibacterial, antifungal, and antimalarial properties.[12][13][14] The ability to

easily derivatize the core structure allows for the systematic exploration of structure-activity

relationships (SAR) to optimize therapeutic efficacy.

Agrochemicals and Dyes: Its versatile chemistry is also applied in the synthesis of

agrochemicals and fluorescent dyes, where the quinoline core can impart desirable

photophysical or biological properties.[1][14]

Spectroscopic Characterization
While full spectral data requires experimental acquisition, the expected spectroscopic

signatures can be predicted based on the molecular structure:

¹H NMR: Key signals would include a singlet for the aldehydic proton (CHO) in the downfield

region (δ 9-11 ppm), singlets for the methyl (CH₃) and aromatic protons, and multiplets for

the other protons on the quinoline core.[9]

¹³C NMR: A signal for the carbonyl carbon of the aldehyde would appear significantly

downfield (δ > 180 ppm). Other characteristic signals would correspond to the aromatic

carbons and the methyl carbon.

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde

would be prominent (around 1690-1715 cm⁻¹), along with bands for aromatic C=C

stretching.[9]

Safety and Handling
Based on available safety data, 2-Chloro-6-methylquinoline-3-carbaldehyde is classified

with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including

the use of personal protective equipment (gloves, safety glasses) and handling in a well-

ventilated fume hood, are recommended. Store in an inert atmosphere at room temperature.
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Conclusion
2-Chloro-6-methylquinoline-3-carbaldehyde is a high-value, versatile chemical intermediate.

Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of

its chloro and aldehyde functional groups provide a robust platform for the synthesis of diverse

and complex heterocyclic compounds. Its continued application in academic and industrial

research, particularly in the fields of drug discovery and materials science, underscores its

importance as a foundational building block for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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